5-bromo-1H-imidazol-4-amine
Description
5-Bromo-1H-imidazol-4-amine is a brominated imidazole derivative featuring a bromine atom at position 5 and an amine group at position 4 of the heterocyclic ring. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors, antimicrobial agents, and other bioactive molecules . Its molecular formula is C₃H₄BrN₃, with a molecular weight of 161.99 g/mol. The bromine atom enhances electrophilic reactivity, making it valuable for cross-coupling reactions, while the amine group facilitates hydrogen bonding and interactions with biological targets.
Properties
Molecular Formula |
C3H4BrN3 |
|---|---|
Molecular Weight |
161.99 g/mol |
IUPAC Name |
5-bromo-1H-imidazol-4-amine |
InChI |
InChI=1S/C3H4BrN3/c4-2-3(5)7-1-6-2/h1H,5H2,(H,6,7) |
InChI Key |
GVLSXNWEVDGNJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(N1)Br)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Data Table
| Compound Name | Molecular Formula | CAS Number | Key Substituents | Similarity Score | Applications |
|---|---|---|---|---|---|
| This compound | C₃H₄BrN₃ | Not Provided | Br (C5), NH₂ (C4) | Reference | Pharmaceutical intermediate |
| 5-Bromo-1-methyl-1H-imidazol-2-amine | C₄H₆BrN₃ | 151597-83-0 | Br (C5), NH₂ (C2), CH₃ (N1) | 0.93 | Kinase inhibitor precursors |
| 4-Bromo-1-methyl-1H-imidazol-2-amine | C₄H₆BrN₃ | 151597-82-9 | Br (C4), NH₂ (C2), CH₃ (N1) | 0.98 | Bioactive molecule synthesis |
| 5-Amino-4-bromo-benzimidazole | C₇H₆BrN₃ | 177843-26-4 | Br (C4), NH₂ (C5), fused benzene | 0.71 | Antitumor agents, antiviral research |
| Compound 4l | C₂₂H₁₅BrN₄O₂ | Not Provided | Br (phenyl), NH₂ (oxadiazole) | N/A | Fluorescent probes, antimicrobials |
Key Findings and Implications
- Positional Isomerism : The placement of bromine and amine groups significantly impacts reactivity and biological activity. For example, 4-bromo-1-methyl-1H-imidazol-2-amine (similarity 0.98) may mimic the target compound’s interactions more closely than benzimidazole derivatives .
- Structural Complexity : Benzimidazoles and benzoxazoles offer enhanced aromaticity for drug design but face solubility challenges. Simpler imidazoles like this compound are preferable for straightforward synthetic routes .
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